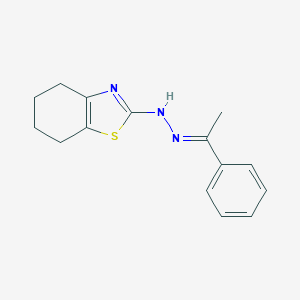
4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one (1-phenylethylidene)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one (1-phenylethylidene)hydrazone is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a phenylethylideneamino group attached to the benzothiazole ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one (1-phenylethylidene)hydrazone typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one (1-phenylethylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one (1-phenylethylidene)hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one (1-phenylethylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce cell death through apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one (1-phenylethylidene)hydrazone.
Benzothiazole: A simpler structure that lacks the phenylethylideneamino group.
Phenylethylamine: A compound with a similar phenylethyl group but different overall structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H17N3S |
|---|---|
Poids moléculaire |
271.4g/mol |
Nom IUPAC |
N-[(E)-1-phenylethylideneamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H17N3S/c1-11(12-7-3-2-4-8-12)17-18-15-16-13-9-5-6-10-14(13)19-15/h2-4,7-8H,5-6,9-10H2,1H3,(H,16,18)/b17-11+ |
Clé InChI |
LPPMOHMAXHHQQW-GZTJUZNOSA-N |
SMILES |
CC(=NNC1=NC2=C(S1)CCCC2)C3=CC=CC=C3 |
SMILES isomérique |
C/C(=N\NC1=NC2=C(S1)CCCC2)/C3=CC=CC=C3 |
SMILES canonique |
CC(=NNC1=NC2=C(S1)CCCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-Nitro-3-[(2-phenylethyl)amino]phenyl}-4-(methylsulfonyl)piperazine](/img/structure/B398191.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazine](/img/structure/B398192.png)
![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B398193.png)
![1-(Benzylsulfonyl)-4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}piperazine](/img/structure/B398194.png)


![5-Nitro-8-[4-(2-naphthylsulfonyl)-1-piperazinyl]quinoline](/img/structure/B398200.png)
![1-(4-METHOXYBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B398204.png)

![N-acetyl-N-[2-methyl-5-(morpholin-4-yl)-4-nitrophenyl]acetamide](/img/structure/B398206.png)

![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-methylbenzamide](/img/structure/B398210.png)
![N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-4-(DIMETHYLSULFAMOYL)BENZAMIDE](/img/structure/B398212.png)

